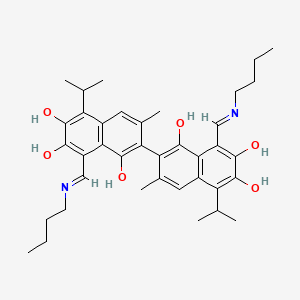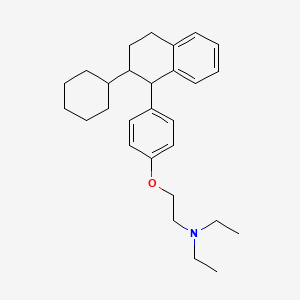
4HC67Ycs5H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4HC67Ycs5H” is scientifically known as 2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE. It is a complex organic molecule with the molecular formula C28H39NO. This compound is notable for its unique structure, which includes a cyclohexyl group, a tetrahydronaphthyl group, and a phenoxy group linked to a triethylamine moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE involves multiple steps. The process typically starts with the preparation of the cyclohexyl and tetrahydronaphthyl intermediates, which are then coupled with a phenoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and tetrahydronaphthyl groups.
Reduction: Reduction reactions can occur, especially at the phenoxy group.
Substitution: The compound is prone to substitution reactions, particularly at the phenoxy and triethylamine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on certain receptors and enzymes.
Mécanisme D'action
The mechanism of action of 2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to influence various biochemical processes .
Comparaison Avec Des Composés Similaires
- 2-(4-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PHENOXY)-N,N-DIETHYLETHANAMINE
- ETHANAMINE, 2-(4-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PHENOXY)-N,N-DIETHYL-
Comparison: Compared to similar compounds, 2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of cyclohexyl, tetrahydronaphthyl, and phenoxy groups linked to a triethylamine moiety makes it particularly versatile in various applications .
Propriétés
Numéro CAS |
13085-37-5 |
|---|---|
Formule moléculaire |
C28H39NO |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C28H39NO/c1-3-29(4-2)20-21-30-25-17-14-24(15-18-25)28-26-13-9-8-12-23(26)16-19-27(28)22-10-6-5-7-11-22/h8-9,12-15,17-18,22,27-28H,3-7,10-11,16,19-21H2,1-2H3 |
Clé InChI |
PEPBUEVAWAAMHK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


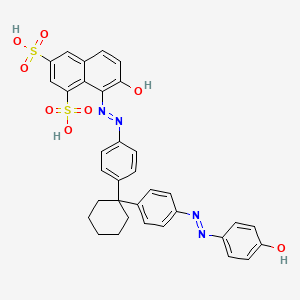
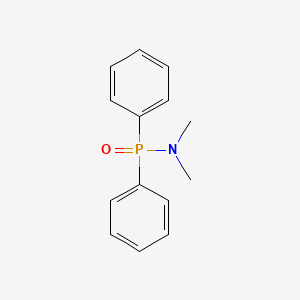
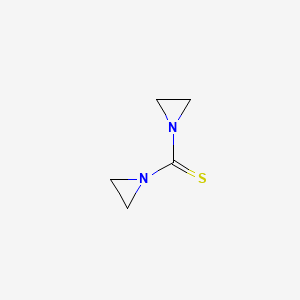
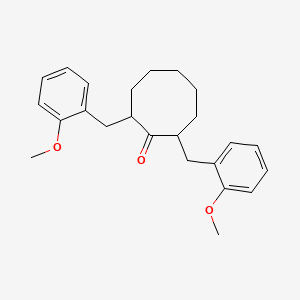
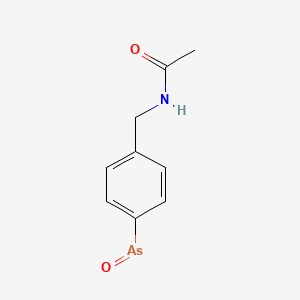
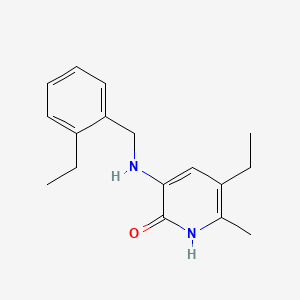
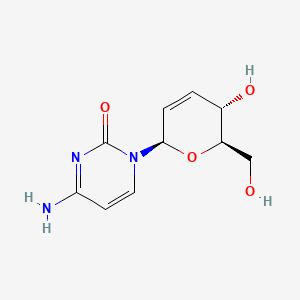
![4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B12804201.png)
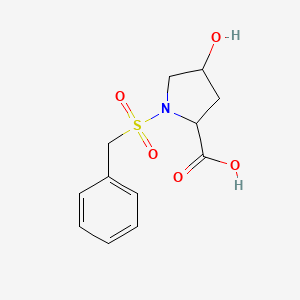
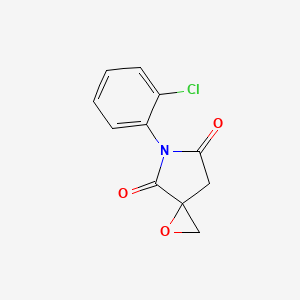
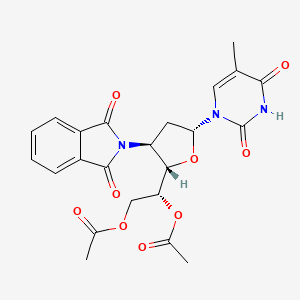
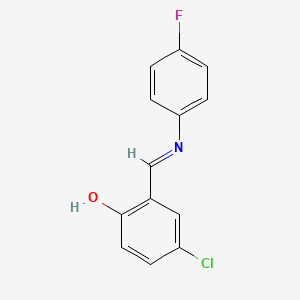
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)
